

Spectroscopic Analysis of 1,4-Difluoro-5,8-dihydroxyanthraquinone: A Technical Guide

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Compound of Interest

Compound Name:	1,4-Difluoro-5,8-dihydroxyanthraquinone
Cat. No.:	B030391

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **1,4-Difluoro-5,8-dihydroxyanthraquinone**. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a valuable resource for researchers engaged in the analysis, characterization, and application of this and similar anthraquinone derivatives.

Chemical Structure and Properties

1,4-Difluoro-5,8-dihydroxyanthraquinone is a halogenated derivative of the naturally occurring anthraquinone core. Its structure, featuring two hydroxyl and two fluorine substituents, suggests unique electronic and biological properties.

Property	Value
Molecular Formula	C ₁₄ H ₆ F ₂ O ₄
Molecular Weight	276.19 g/mol
CAS Number	131401-54-2
Appearance	Predicted to be a colored solid

Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for **1,4-Difluoro-5,8-dihydroxyanthraquinone**. These values are derived from the known spectral characteristics of dihydroxyanthraquinones and fluoroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H , ^{13}C , and ^{19}F NMR Spectral Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Notes
¹H NMR			
H-2, H-3	7.0 - 7.5	Doublet of doublets	Coupling to adjacent fluorine and proton.
H-6, H-7	7.2 - 7.8	Multiplet	Typical aromatic region.
OH (5,8)	12.0 - 13.0	Singlet (broad)	Intramolecular hydrogen bonding shifts the signal significantly downfield.
¹³C NMR			
C-1, C-4	150 - 160	Doublet (¹ JCF)	Large one-bond carbon-fluorine coupling.
C-2, C-3	115 - 125	Doublet (² JCF)	Smaller two-bond carbon-fluorine coupling.
C-5, C-8	155 - 165	Singlet	Carbon attached to hydroxyl group.
C-6, C-7	120 - 135	Singlet	Aromatic carbons.
C-9, C-10 (C=O)	180 - 190	Singlet	Carbonyl carbons.
C-4a, C-9a, C-8a, C-10a	110 - 130	Singlet/Doublet	Bridgehead carbons, may show coupling to fluorine.
¹⁹F NMR			
F-1, F-4	-120 to -150	Multiplet	Chemical shift is relative to a standard (e.g., <chem>CFCl3</chem>). Coupling to aromatic

protons is expected.

[1]

Note: Predicted values are based on data from analogous compounds such as 1,4-dihydroxyanthraquinone and other fluorinated aromatic compounds. Actual experimental values may vary.[2][3][4][5]

Infrared (IR) Spectroscopy

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200 - 3500 (broad)	O-H stretch	Hydroxyl (-OH)
1620 - 1680	C=O stretch	Quinone carbonyl
1580 - 1610	C=C stretch	Aromatic ring
1200 - 1300	C-O stretch	Phenolic
1100 - 1200	C-F stretch	Aryl fluoride

Note: The carbonyl stretching frequency may be split or broadened due to intramolecular hydrogen bonding with the peri-hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: Predicted UV-Vis Absorption Maxima (λ_{max})

Wavelength Range (nm)	Electronic Transition	Chromophore
240 - 260	$\pi \rightarrow \pi$	Anthraquinone core
270 - 290	$\pi \rightarrow \pi$	Anthraquinone core
450 - 550	$n \rightarrow \pi^*$	Quinone system with auxochromes (-OH, -F)

Note: The position and intensity of the absorption bands are highly sensitive to the solvent used. The long-wavelength absorption is characteristic of dihydroxyanthraquinones and is responsible for their color.[\[6\]](#)[\[7\]](#)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectral Fragmentation

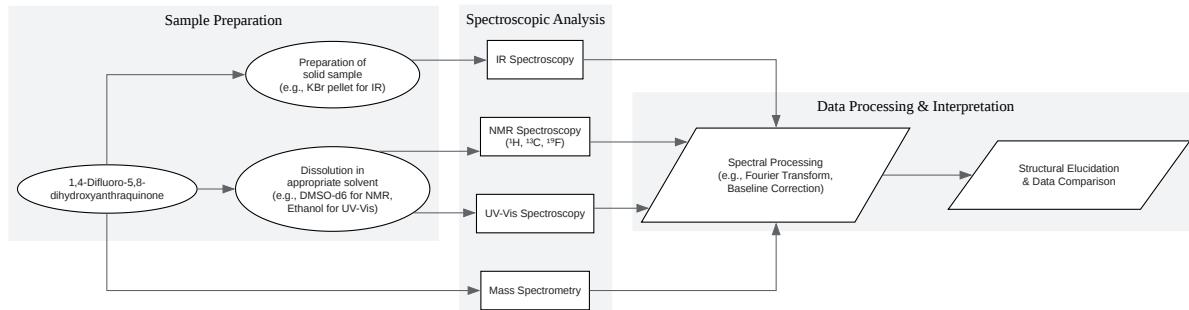
m/z	Ion	Notes
276	[M] ⁺	Molecular ion peak.
248	[M - CO] ⁺	Loss of a carbonyl group.
220	[M - 2CO] ⁺	Loss of both carbonyl groups.

Note: High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

General Experimental Workflow



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General workflow for spectroscopic analysis.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

- ^{19}F NMR Acquisition: Acquire the fluorine spectrum. A specific probe or tuning is required. The chemical shifts should be referenced to an appropriate standard (e.g., CFCl_3).[8][9]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine proton ratios.

IR Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10] Press the mixture into a thin, transparent pellet using a hydraulic press.
- Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
- Sample Spectrum: Place the sample pellet in the instrument's sample holder and record the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 at the λ_{max} .
- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
- Sample Measurement: Rinse and fill the cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-800 nm.[11]
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}).

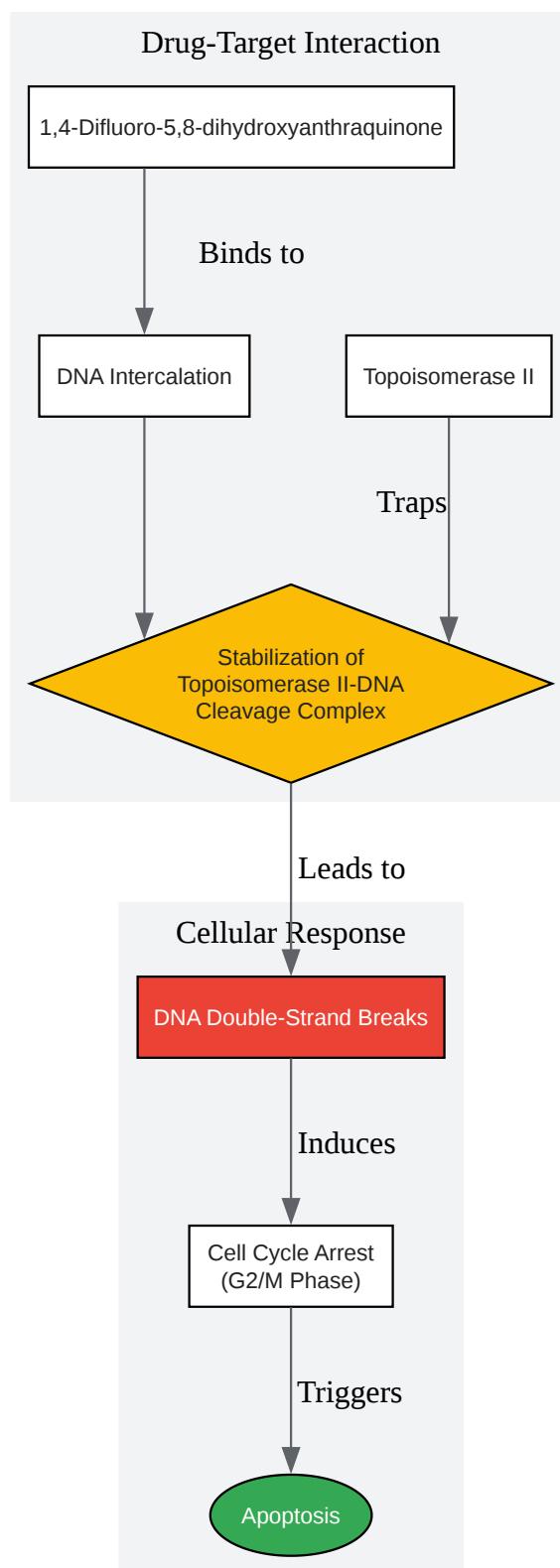
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, direct insertion probe analysis with electron ionization (EI) is a common method. Alternatively, the sample can be dissolved and introduced via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[12][13]
- Ionization: Ionize the sample using an appropriate method (e.g., 70 eV for EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[14]

Proposed Biological Activity and Signaling Pathway

Anthraquinone derivatives are known for their wide range of biological activities, including anticancer properties.[15][16] Many dihydroxyanthraquinones are known to function as topoisomerase II inhibitors.[17][18][19][20] These compounds can intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

Proposed Mechanism of Action as a Topoisomerase II Inhibitor



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Proposed mechanism of action as a topoisomerase II inhibitor.

This guide provides a foundational understanding of the spectroscopic characteristics of **1,4-Difluoro-5,8-dihydroxyanthraquinone**. Experimental verification of the predicted data is essential for definitive structural elucidation and for advancing the application of this compound in research and development.

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